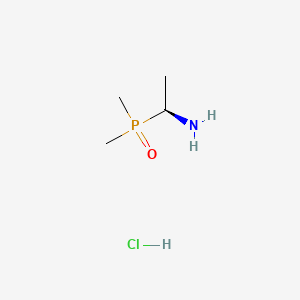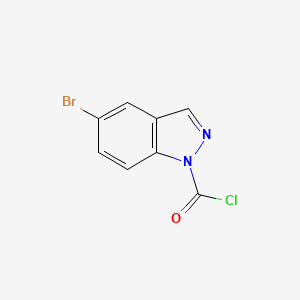
5-bromo-1H-indazole-1-carbonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1H-indazole-1-carbonylchloride is a chemical compound with the molecular formula C8H4BrClN2O It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromoindazole with phosgene (COCl2) under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of 5-bromo-1H-indazole-1-carbonylchloride may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1H-indazole-1-carbonylchloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Typically carried out in the presence of water or aqueous base.
Coupling Reactions: Catalysts such as palladium or copper are often used.
Major Products Formed
Substitution Reactions: Products include 5-substituted indazole derivatives.
Hydrolysis: The major product is 5-bromo-1H-indazole-1-carboxylic acid.
Coupling Reactions: Products vary depending on the coupling partner but can include biaryl or heteroaryl compounds.
Applications De Recherche Scientifique
5-Bromo-1H-indazole-1-carbonylchloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer or anti-inflammatory properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 5-bromo-1H-indazole-1-carbonylchloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The bromine and carbonyl chloride groups can interact with biological targets, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromoindazole: Lacks the carbonyl chloride group but shares the brominated indazole core.
1H-Indazole-1-carbonylchloride: Lacks the bromine atom but has the carbonyl chloride group.
Uniqueness
5-Bromo-1H-indazole-1-carbonylchloride is unique due to the presence of both the bromine atom and the carbonyl chloride group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C8H4BrClN2O |
|---|---|
Poids moléculaire |
259.49 g/mol |
Nom IUPAC |
5-bromoindazole-1-carbonyl chloride |
InChI |
InChI=1S/C8H4BrClN2O/c9-6-1-2-7-5(3-6)4-11-12(7)8(10)13/h1-4H |
Clé InChI |
SUTKFKLBGQSXDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C=NN2C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



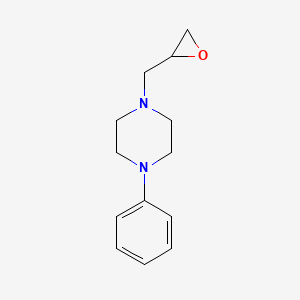
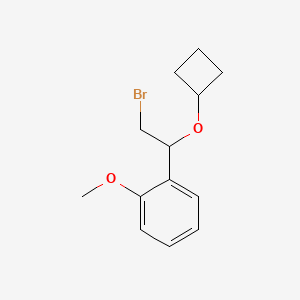
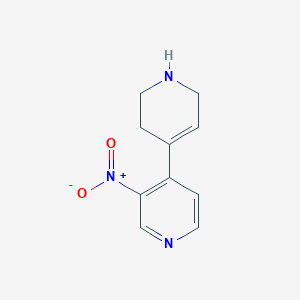
![N4,N4'-Bis(2-hydroxyethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide](/img/structure/B13644195.png)
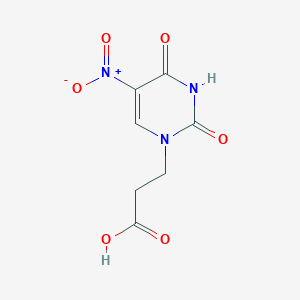
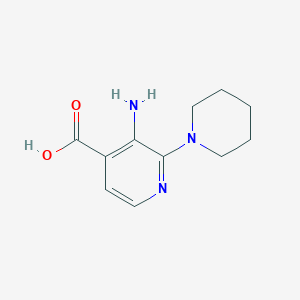
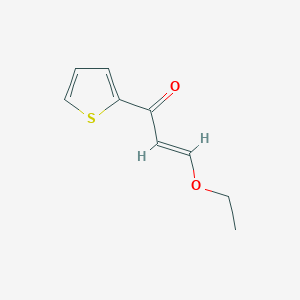
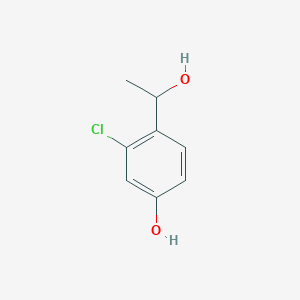
![(R)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B13644233.png)

![2',5'-Dimethyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13644243.png)
